![molecular formula C11H7FN2S B1331762 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole CAS No. 7025-29-8](/img/structure/B1331762.png)
6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole
Overview
Description
6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole is a heterocyclic compound that features both an imidazole and a thiazole ring fused together. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiproliferative and antimicrobial properties .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular targets, including dna and topoisomerase ii .
Mode of Action
It’s worth noting that similar compounds, such as voreloxin, bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
The induction of dna double-strand breaks and the subsequent cell cycle arrest suggest that this compound may affect dna repair pathways and cell cycle regulation .
Result of Action
Similar compounds have been shown to induce apoptosis without cell cycle arrest , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, a key process in cell signaling. Additionally, this compound can bind to DNA, affecting transcription factors and altering gene expression. The interactions between this compound and these biomolecules are typically non-covalent, involving hydrogen bonds, van der Waals forces, and hydrophobic interactions .
Cellular Effects
The effects of this compound on cells are profound. It has been observed to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases, which are enzymes that play essential roles in programmed cell death . Furthermore, this compound can modulate cell signaling pathways such as the MAPK/ERK pathway, leading to altered cell proliferation and survival. It also impacts gene expression by binding to transcription factors and influencing the transcription of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can inhibit kinase activity by binding to the ATP-binding site, preventing phosphorylation of downstream targets . Additionally, its interaction with DNA can block the binding of transcription factors, thereby inhibiting the transcription of oncogenes. This compound also induces oxidative stress within cells, leading to the activation of stress response pathways and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, it rapidly induces apoptosis in susceptible cancer cells. Over longer periods, its stability and degradation become critical factors. Studies have shown that this compound remains stable under physiological conditions for several hours, but prolonged exposure can lead to its degradation and reduced efficacy . Long-term effects include sustained inhibition of cell proliferation and potential development of resistance in some cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it effectively inhibits tumor growth with minimal toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . There is a threshold dose above which the adverse effects outweigh the therapeutic benefits, highlighting the importance of dose optimization in preclinical studies .
Metabolic Pathways
This compound is metabolized primarily in the liver through cytochrome P450 enzymes. These enzymes hydroxylate the compound, making it more water-soluble and facilitating its excretion . The metabolites can also interact with cellular targets, potentially contributing to the compound’s overall biological activity. The metabolic pathways involved can affect the compound’s half-life and bioavailability .
Transport and Distribution
Within cells, this compound is transported by passive diffusion and active transport mechanisms. It can bind to plasma proteins, which affects its distribution and availability to target tissues . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its effects .
Subcellular Localization
This compound localizes primarily in the cytoplasm and nucleus of cells. It can be directed to specific subcellular compartments through post-translational modifications and targeting signals. For instance, phosphorylation can influence its nuclear localization, where it interacts with DNA and transcription factors . This subcellular distribution is crucial for its function and efficacy in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoroaniline with carbon disulfide and potassium hydroxide to form a dithiocarbamate intermediate. This intermediate is then reacted with chloroacetonitrile to form the thiazole ring, followed by cyclization with formamide to yield the final imidazo[2,1-b][1,3]thiazole structure .
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced imidazo[2,1-b][1,3]thiazole derivatives.
Substitution: Formation of substituted imidazo[2,1-b][1,3]thiazole derivatives with different functional groups.
Scientific Research Applications
6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antiproliferative activity against various cancer cell lines.
Medicine: Investigated for its potential use as an antimicrobial agent.
Comparison with Similar Compounds
- 6-Phenylimidazo[2,1-b][1,3]thiazole
- 6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole
- 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole
Comparison: 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its biological activity and chemical reactivity. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it potentially more effective in certain applications compared to its non-fluorinated analogs .
Properties
IUPAC Name |
6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJMNXPHZZTCAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=CSC3=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357792 | |
| Record name | 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7025-29-8 | |
| Record name | 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(Furan-2-ylmethyl)-amino]-methyl}-6,8-dimethyl-1H-quinolin-2-one](/img/structure/B1331691.png)






![[5-(2-Chloro-phenyl)-tetrazol-2-yl]-acetic acid](/img/structure/B1331713.png)
![2-Ethoxy-4-[(e)-2-nitroethenyl]phenol](/img/structure/B1331714.png)
![3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid](/img/structure/B1331718.png)


